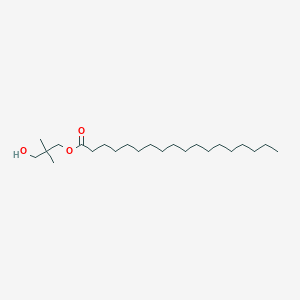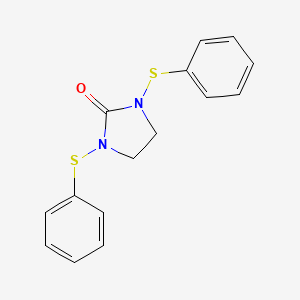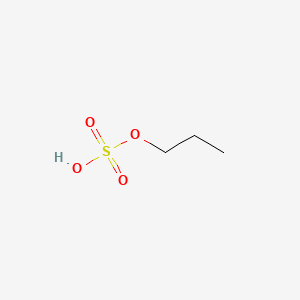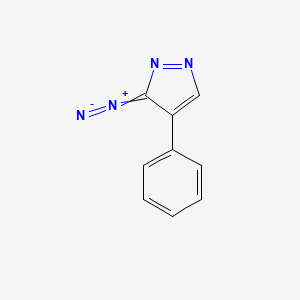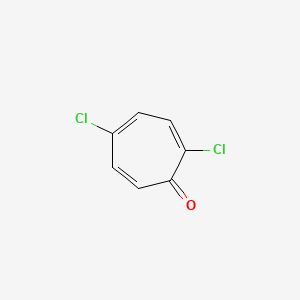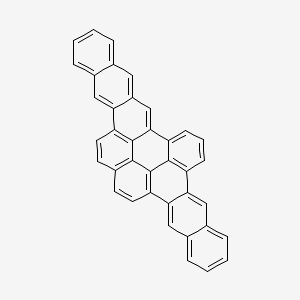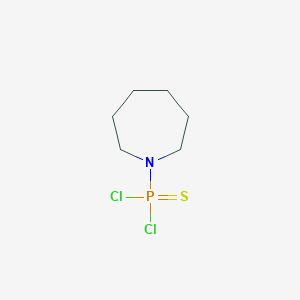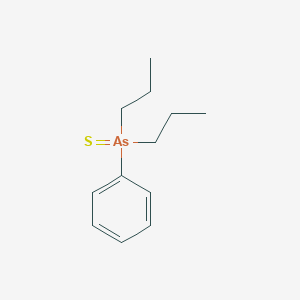
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane, also known as arsine sulfide, phenyldipropyl-, is a chemical compound with the molecular formula C12H19AsS. This compound is part of the organoarsenic family, which includes compounds containing carbon-arsenic bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of phenylarsine oxide with dipropyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various organoarsenic compounds, which can be further utilized in different applications.
Scientific Research Applications
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the dipropyl sulfide group.
Diphenylarsine sulfide: Contains two phenyl groups instead of one phenyl and two propyl groups.
Triphenylarsine: Contains three phenyl groups and no sulfide group.
Uniqueness
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of both phenyl and dipropyl sulfide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
13414-83-0 |
|---|---|
Molecular Formula |
C12H19AsS |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
phenyl-dipropyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C12H19AsS/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
SQDHSKLCSLSUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](=S)(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


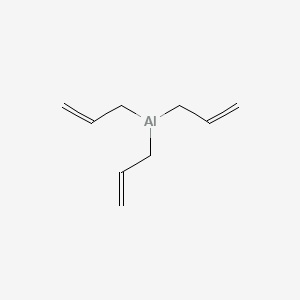
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
